molecular formula C14H14N2O3 B12551935 Ethyl 5-(phenoxymethyl)pyridazine-4-carboxylate CAS No. 170165-03-4

Ethyl 5-(phenoxymethyl)pyridazine-4-carboxylate

Cat. No.: B12551935
CAS No.: 170165-03-4
M. Wt: 258.27 g/mol
InChI Key: VHOUYFOITICJFE-UHFFFAOYSA-N
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Description

Ethyl 5-(phenoxymethyl)pyridazine-4-carboxylate is a chemical compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

The synthesis of Ethyl 5-(phenoxymethyl)pyridazine-4-carboxylate typically involves the reaction of 5-(phenoxymethyl)pyridazine-4-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification. Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, such as using higher temperatures or different solvents.

Chemical Reactions Analysis

Ethyl 5-(phenoxymethyl)pyridazine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The phenoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-(phenoxymethyl)pyridazine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-(phenoxymethyl)pyridazine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Ethyl 5-(phenoxymethyl)pyridazine-4-carboxylate can be compared with other pyridazine derivatives, such as:

    Pyridazine-3-carboxylic acid: Known for its antimicrobial properties.

    Pyridazine-4-carboxamide: Used in the synthesis of pharmaceuticals.

    Pyridazine-6-carboxylate: Studied for its potential as an anticancer agent.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

170165-03-4

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

ethyl 5-(phenoxymethyl)pyridazine-4-carboxylate

InChI

InChI=1S/C14H14N2O3/c1-2-18-14(17)13-9-16-15-8-11(13)10-19-12-6-4-3-5-7-12/h3-9H,2,10H2,1H3

InChI Key

VHOUYFOITICJFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=NC=C1COC2=CC=CC=C2

Origin of Product

United States

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